

# Application of CBrClF<sub>2</sub> in studies of atmospheric aerosol formation

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## Compound of Interest

Compound Name: Bromochlorodifluoromethane

Cat. No.: B1201744

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## Application Notes and Protocols: CBrClF<sub>2</sub> in Atmospheric Studies

Note to the Reader: The request concerns the application of **Bromochlorodifluoromethane** (CBrClF<sub>2</sub>), also known as Halon 1211, in studies of atmospheric aerosol formation. Following a comprehensive review of scientific literature, it is concluded that CBrClF<sub>2</sub> is not utilized as a precursor or reactant in studies of atmospheric aerosol formation, particularly Secondary Organic Aerosol (SOA) formation. Its primary and well-documented role in atmospheric chemistry relates to stratospheric ozone depletion.

These notes, therefore, clarify the established atmospheric role of CBrClF<sub>2</sub> and provide context on atmospheric aerosol formation to explain the distinction.

## Part 1: The Primary Atmospheric Role of CBrClF<sub>2</sub> (Halon 1211)

### Introduction to CBrClF<sub>2</sub>

**Bromochlorodifluoromethane** is a synthetic halocarbon belonging to the halon family. Due to its effectiveness as a fire suppressant, it was widely used in portable fire extinguishers.<sup>[1][2]</sup> However, its production has been phased out under the Montreal Protocol because of its significant impact on the stratospheric ozone layer.<sup>[1]</sup> CBrClF<sub>2</sub> is a colorless, low-toxicity gas

with a long atmospheric lifetime of approximately 16 years, which allows it to be transported from the troposphere into the stratosphere.[3]

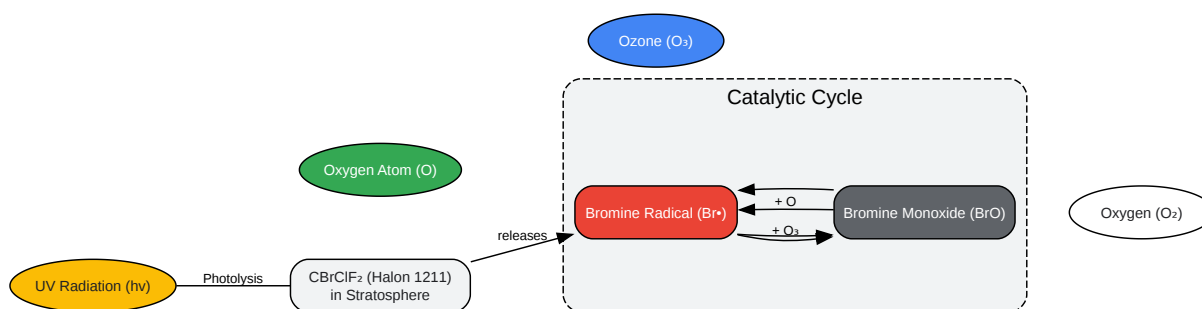
## Mechanism of Ozone Depletion

Once in the stratosphere, CBrClF<sub>2</sub> undergoes photolysis by intense ultraviolet (UV) radiation. This process breaks the weakest chemical bond in the molecule, the Carbon-Bromine (C-Br) bond, releasing a bromine radical (Br•).[3] This bromine radical is a highly efficient catalyst for the destruction of ozone (O<sub>3</sub>). It is estimated that bromine is 40 to 100 times more destructive to stratospheric ozone than chlorine on a per-atom basis.[1]

The catalytic cycle proceeds as follows:

- Initiation: Photolysis of CBrClF<sub>2</sub> releases a bromine atom.
  - $\text{CBrClF}_2 + h\nu \rightarrow \cdot\text{CClF}_2 + \text{Br}\cdot$
- Ozone Destruction: The bromine atom reacts with an ozone molecule to form bromine monoxide (BrO) and an oxygen molecule (O<sub>2</sub>).
  - $\text{Br}\cdot + \text{O}_3 \rightarrow \text{BrO} + \text{O}_2$
- Regeneration of Bromine: Bromine monoxide then reacts with an oxygen atom (O), which is present in the stratosphere, to regenerate the bromine atom.
  - $\text{BrO} + \text{O} \rightarrow \text{Br}\cdot + \text{O}_2$

The net result is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the bromine atom being regenerated to participate in further ozone destruction. This catalytic process allows a single bromine atom to destroy thousands of ozone molecules.



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Caption: Photolysis of  $\text{CBrClF}_2$  and the catalytic ozone destruction cycle.

## Part 2: Overview of Atmospheric Aerosol Formation

Atmospheric aerosols are tiny solid or liquid particles suspended in the air that play a crucial role in climate and air quality.[4] Their formation, particularly the creation of new particles (a process known as new particle formation or NPF) and the growth of existing particles through the condensation of vapors to form secondary organic aerosol (SOA), is a complex process driven by the oxidation of various precursor gases.

### Key Precursors for Secondary Organic Aerosol (SOA) Formation

Unlike  $\text{CBrClF}_2$ , which is relatively inert in the troposphere, SOA precursors are reactive volatile organic compounds (VOCs) from both natural (biogenic) and human-made (anthropogenic) sources.

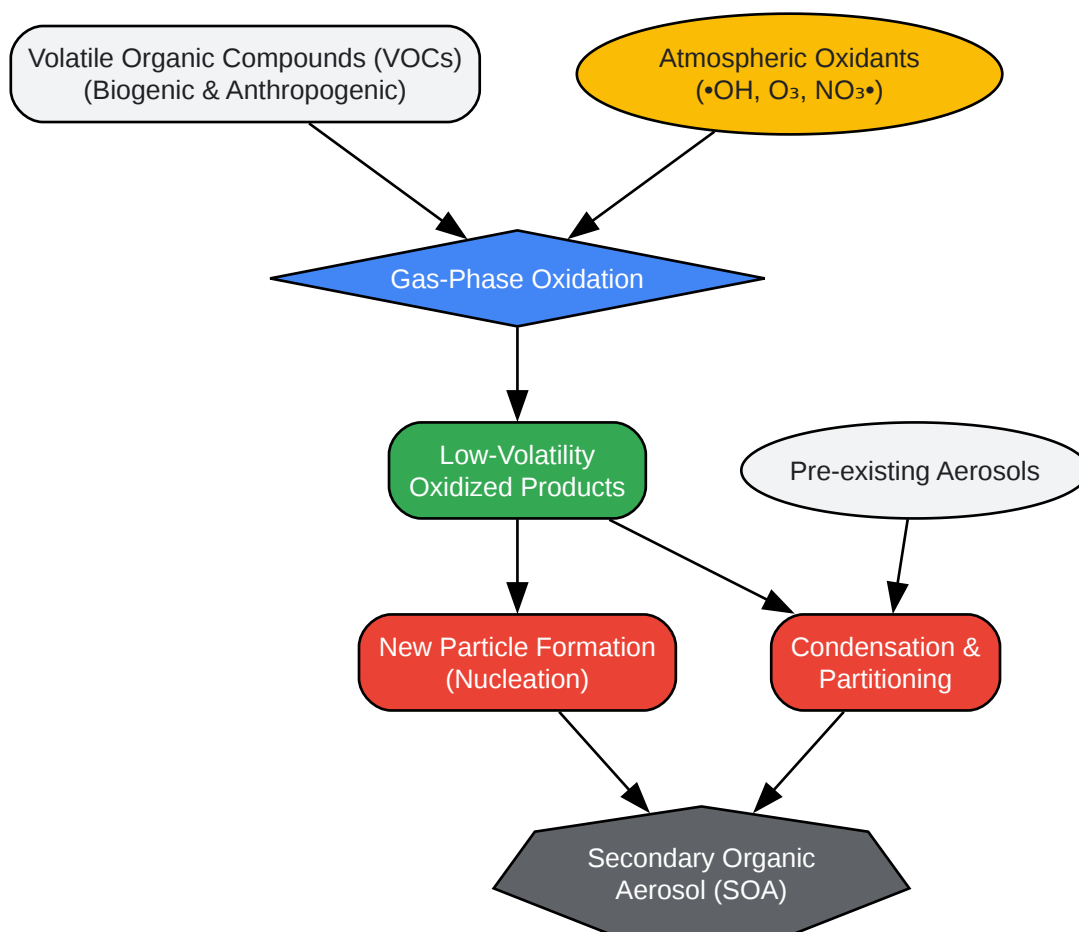
Precursor Category	Examples	Common Sources
Biogenic VOCs	Isoprene, Monoterpenes (e.g., $\alpha$ -pinene), Sesquiterpenes	Vegetation, forests[4]
Anthropogenic VOCs	Alkanes, Aromatic hydrocarbons (e.g., toluene, xylene)	Vehicle exhaust, industrial emissions, fossil fuel combustion[5][6]
Other Precursors	Sulfur Dioxide (SO <sub>2</sub> ), Nitrogen Oxides (NO <sub>x</sub> )	Volcanic eruptions, industrial processes, combustion

## General Mechanism of SOA Formation

The formation of SOA typically involves the following steps:

- **Oxidation of VOCs:** Gaseous precursors (VOCs) are oxidized in the atmosphere, primarily by radicals such as the hydroxyl radical ( $\bullet$ OH), ozone (O<sub>3</sub>), and the nitrate radical (NO<sub>3</sub> $\bullet$ ).[4]
- **Formation of Low-Volatility Products:** This oxidation leads to the formation of new products that are less volatile (i.e., have a lower vapor pressure) than the original VOCs. These products often contain oxygenated functional groups like carboxyls and hydroxyls.
- **Gas-to-Particle Conversion:** These low-volatility products can then either form new particles (nucleation) or condense onto the surface of pre-existing aerosol particles, increasing their mass and size.[7]

The chemical and physical properties of the resulting SOA depend heavily on the original precursor, the specific oxidant, and ambient conditions like temperature, humidity, and the presence of other pollutants like NO<sub>x</sub>. [8]



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Caption: General workflow for the formation of Secondary Organic Aerosol (SOA).

## Part 3: Experimental Protocols and Data

As established, there are no standard experimental protocols or published quantitative data for the application of CBrClF<sub>2</sub> in studies of atmospheric aerosol formation. Research involving CBrClF<sub>2</sub> focuses on its detection in the atmosphere and its photochemical properties related to ozone depletion.

Studies on SOA formation, conversely, utilize sophisticated environmental chambers (smog chambers) or flow reactors. In these experiments, controlled concentrations of a precursor VOC and an oxidant are introduced, and the resulting aerosol formation is monitored using a suite of instruments, such as:

- Scanning Mobility Particle Sizer (SMPS): To measure the particle number size distribution.

- Aerosol Mass Spectrometer (AMS): To determine the chemical composition and mass of the non-refractory components of the aerosol.
- Proton-Transfer-Reaction Mass Spectrometer (PTR-MS): To monitor the concentrations of gaseous VOCs.

These experiments aim to determine key parameters like the SOA yield, which is the ratio of the mass of aerosol formed to the mass of the precursor VOC reacted.

## Conclusion

The atmospheric roles of  $\text{CBrClF}_2$  (Halon 1211) and the precursors of atmospheric aerosols are distinct.  $\text{CBrClF}_2$  is an ozone-depleting substance whose chemistry is primarily relevant in the stratosphere. In contrast, atmospheric aerosol formation is a tropospheric process driven by the oxidation of a wide range of volatile organic compounds. Consequently,  $\text{CBrClF}_2$  is not a subject of study within the context of secondary organic aerosol formation, and there are no established applications or protocols for its use in this research area. Researchers interested in aerosol formation should focus on the extensive literature available for known biogenic and anthropogenic VOC precursors.

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